molecular formula C11H15Cl2NO B1407189 3,5-Dichloro-4-isobutoxybenzylamine CAS No. 1540052-82-1

3,5-Dichloro-4-isobutoxybenzylamine

Cat. No.: B1407189
CAS No.: 1540052-82-1
M. Wt: 248.15 g/mol
InChI Key: HDZKSQUNPZMLLO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-isobutoxybenzylamine is a chemical compound with the molecular formula C11H15Cl2NO. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes two chlorine atoms and an isobutoxy group attached to a benzylamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-isobutoxybenzylamine typically involves the reaction of 3,5-dichloro-4-hydroxybenzylamine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-isobutoxybenzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzylamines.

    Oxidation: Formation of imines or nitroso compounds.

    Reduction: Formation of secondary amines.

Scientific Research Applications

3,5-Dichloro-4-isobutoxybenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological tool to understand biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-isobutoxybenzylamine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methoxybenzylamine
  • 3,5-Dichloro-4-ethoxybenzylamine
  • 3,5-Dichloro-4-propoxybenzylamine

Uniqueness

3,5-Dichloro-4-isobutoxybenzylamine is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

[3,5-dichloro-4-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-4,7H,5-6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZKSQUNPZMLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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